1-(2-(2,6-Dimethylphenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
説明
特性
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)ethoxy]-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3.2ClH/c1-18-6-5-7-19(2)23(18)29-15-14-28-17-20(27)16-25-10-12-26(13-11-25)22-9-4-3-8-21(22)24;;/h3-9,20,27H,10-17H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIMLPSBMBMVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-(2,6-Dimethylphenoxy)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C20H26Cl2F N2O3
- Molecular Weight : 426.34 g/mol
- CAS Number : Not explicitly available in the search results but can be derived from the structural formula.
The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine moiety is known for its ability to modulate receptor activity, which suggests potential applications in treating psychiatric disorders.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an antagonist or partial agonist at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : It may also interact with dopamine receptors, which are critical in the regulation of mood, reward, and motor functions.
Antihypertensive Effects
Research indicates that analogs of this compound exhibit significant antihypertensive properties. In a study involving isolated guinea pig ventricular myocytes, the compound demonstrated a concentration-dependent effect on action potential duration and potassium currents, suggesting that it may influence cardiovascular function through ion channel modulation .
Antagonistic Properties
The compound has been evaluated for its antagonistic effects on alpha-adrenergic receptors. In vitro assays showed that it could effectively block these receptors, which are involved in vasoconstriction and blood pressure regulation .
Study 1: Cardiovascular Effects
In a controlled study on guinea pig models, the compound was administered at various concentrations (0.1 - 100 µmol/L). Results indicated a significant decrease in action potential duration (APD50), highlighting its potential to affect cardiac excitability and contractility. The observed EC50 for inhibiting potassium currents was approximately 13.3 µmol/L .
Study 2: Neuropharmacological Evaluation
A secondary study focused on the neuropharmacological profile of the compound, revealing its potential as an anxiolytic agent. Behavioral tests indicated reduced anxiety-like behavior in rodent models treated with the compound compared to controls.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H26Cl2F N2O3 |
| Molecular Weight | 426.34 g/mol |
| CAS Number | Not available |
| Antihypertensive Activity | Significant |
| Serotonin Receptor Action | Antagonist/Partial Agonist |
科学的研究の応用
Therapeutic Applications
- Antidepressant Activity : The compound exhibits properties similar to those of selective serotonin reuptake inhibitors (SSRIs) and may be explored for its antidepressant effects. Its structural features suggest potential interaction with serotonin receptors, which are crucial in mood regulation.
- Antipsychotic Properties : Given its piperazine moiety, this compound could also be investigated for antipsychotic effects. Piperazine derivatives are known to influence dopaminergic pathways, which are often altered in psychotic disorders.
- P-glycoprotein Modulation : Research indicates that compounds with similar structures can modulate P-glycoprotein activity, potentially enhancing the bioavailability of co-administered drugs like doxorubicin in cancer therapy. This modulation can lead to increased efficacy of chemotherapy by overcoming multidrug resistance in cancer cells .
Mechanistic Studies
The understanding of the compound's mechanism of action is crucial for its application in drug development. Studies have shown that derivatives with similar structural motifs can interact with various transporters and enzymes:
- P-glycoprotein Interaction : The compound's ability to inhibit P-glycoprotein has been studied using cellular models such as Madin-Darby Canine Kidney (MDCK) cells, demonstrating its potential to enhance drug absorption and efficacy .
- Stability and Metabolism : Investigations into the chemical stability of this compound reveal that it maintains integrity under physiological conditions, making it a suitable candidate for further development .
Case Studies
- Combination Therapy in Cancer : In vitro studies have demonstrated that when combined with doxorubicin, this compound significantly enhances the drug's cytotoxicity against resistant cancer cell lines. This finding suggests its utility as an adjuvant therapy in oncology .
- Neuropharmacological Research : The compound has been utilized in studies aimed at understanding the neurochemical pathways involved in mood disorders. Its effects on serotonin and dopamine receptors provide insights into potential treatment strategies for depression and anxiety .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared pharmacophores: piperazine derivatives, phenoxy ether linkages, and salt forms. Below is a detailed comparison:
Piperazine-Based Analogs
- 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride (CAS 64511-65-5): Substituents: 4-Methoxyphenyl (electron-donating group) on piperazine and 2-nitrophenoxy (electron-withdrawing group). The nitro group increases molecular weight (MW: ~465 g/mol vs. target compound’s ~467 g/mol) and may reduce metabolic stability due to nitroreductase susceptibility .
- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): Substituents: Dichlorophenyl and triazole groups. This compound’s larger size (MW >600 g/mol) may limit bioavailability compared to the target compound .
Phenoxy Ether Analogs
- 1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol (CAS 933468-54-3): Substituents: Ethenylphenoxy and isopropylamino groups. Key Differences: Lacks a piperazine ring, reducing CNS-targeted activity. The isopropylamino group may enhance β-adrenergic receptor interactions, suggesting divergent therapeutic applications .
Dihydrochloride Salts
- 3-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-propionic acid dihydrochloride (CAS 1185300-58-6):
Pharmacological and Physicochemical Data (Hypothetical Table)
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Formation of the phenoxy-ethoxy intermediate via alkylation of 2,6-dimethylphenol with ethylene oxide derivatives under controlled pH (7–9) and temperature (60–80°C) .
- Step 2 : Piperazine ring functionalization via SN2 reactions with 2-fluorophenyl groups, requiring anhydrous conditions to avoid hydrolysis .
- Final step : Salt formation (dihydrochloride) using HCl gas in ethanol to enhance solubility and stability .
Methodological Tip : Monitor reaction progress with TLC (silica gel, chloroform/methanol 9:1) and purify via recrystallization from ethanol/water mixtures .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl at δ 7.1–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 463.2) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are the recommended storage conditions to ensure compound stability?
Store at 2–8°C in airtight, light-resistant containers. Stability studies suggest degradation occurs at >40°C or under high humidity, leading to hydrolysis of the piperazine moiety . Methodological Tip : Conduct accelerated stability testing (40°C/75% RH for 6 months) to predict shelf life .
Advanced Research Questions
Q. How does the 2-fluorophenyl substituent influence receptor binding affinity compared to analogs?
The 2-fluorophenyl group enhances selectivity for serotonin (5-HT1A) and dopamine (D2) receptors due to its electron-withdrawing effects and steric fit. Comparative studies with 3-chloro or 4-methyl analogs show:
- 5-HT1A IC₅₀ : 2-fluorophenyl = 12 nM vs. 4-methylphenyl = 45 nM .
- D2 Ki : 2-fluorophenyl = 8 nM vs. 3-chlorophenyl = 22 nM .
Methodological Tip : Use radioligand binding assays (³H-spiperone for D2, ³H-8-OH-DPAT for 5-HT1A) to quantify affinity .
Q. What strategies resolve contradictions in pharmacokinetic data across in vitro and in vivo models?
Discrepancies often arise from differences in metabolic enzyme activity (e.g., CYP3A4 vs. CYP2D6). Solutions include:
- Microsomal Stability Assays : Compare liver microsomes from multiple species (rat, human) to identify species-specific metabolism .
- Pharmacokinetic Modeling : Use allometric scaling to adjust doses for in vivo studies .
Q. How can computational modeling predict off-target interactions?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can map interactions with non-target receptors (e.g., α1-adrenergic, histamine H1). Key parameters:
Q. What experimental designs minimize artifacts in cytotoxicity assays?
- Control Groups : Include vehicle (DMSO) and positive controls (doxorubicin).
- Assay Duration : Limit to 24–48 hours to avoid compound precipitation in cell media .
- Dose Range : Use 0.1–100 µM to capture EC₅₀ and avoid solvent toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
